6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one
Overview
Description
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one is a synthetic organic compound with a unique structure that combines an amino group, a chlorophenyl group, and a dihydropyranone ring
Scientific Research Applications
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of “6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one” would depend on its specific structure and the presence of functional groups that can interact with proteins or other biological molecules.
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one and these enzymes can lead to alterations in cellular processes and metabolic pathways .
Cellular Effects
The effects of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the phosphorylation status of proteins involved in signal transduction, leading to changes in cellular responses . Additionally, 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit kinase activity by competing with ATP for binding to the enzyme’s active site . Additionally, 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of cell signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . By modulating these pathways, 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one within cells can influence its activity and function, affecting cellular processes such as signal transduction and gene expression .
Subcellular Localization
The subcellular localization of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one to particular subcellular regions can enhance its interactions with specific biomolecules and modulate its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one typically involves the reaction of 2-amino-4-chlorophenylamine with 2,2-dimethyl-3,4-dihydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorophenyl-6-methoxy-4H-pyran-4-one
- 2-Amino-4-chlorophenyl-6-cyclopentylpyrimidine
Uniqueness
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-(2-amino-4-chloroanilino)-2,2-dimethyl-3H-pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)7-9(17)6-12(18-13)16-11-4-3-8(14)5-10(11)15/h3-6,16H,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPEUIQACJTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)NC2=C(C=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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